Adenosine monotungstate is a chemical compound formed by the combination of adenosine and tungsten. Its chemical formula is , indicating the presence of tungsten as a central atom in its structure. Adenosine itself is a nucleoside composed of adenine and ribose, playing crucial roles in cellular metabolism and signaling. The incorporation of tungsten into the adenosine structure may enhance its biological activity and stability, making it a subject of interest in various fields including biochemistry and pharmacology.
These reactions are essential for understanding the compound's potential applications in catalysis and biological systems.
Adenosine monotungstate exhibits significant biological activity, particularly in relation to its interaction with adenosine receptors. Adenosine itself is known for its role in various physiological processes, including:
The synthesis of adenosine monotungstate typically involves the following methods:
Adenosine monotungstate has potential applications in several areas:
Research on the interactions of adenosine monotungstate with biological systems is ongoing. Preliminary studies suggest that:
Further studies are necessary to elucidate these interactions comprehensively.
Adenosine monotungstate shares structural similarities with several compounds. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Adenosine triphosphate | Nucleoside triphosphate | Main energy currency in cells; three phosphate groups |
| Adenosine diphosphate | Nucleoside diphosphate | Precursor to ATP; involved in energy transfer |
| 2-Chloroadenosine | Halogenated nucleoside | Selective agonist for certain adenosine receptors |
| 5'-N-Ethylcarboxamidoadenosine | Modified adenosine derivative | Potential antitumor activity; selective receptor action |
What sets adenosine monotungstate apart from these compounds is its incorporation of tungsten, which may enhance its stability and reactivity compared to traditional nucleosides. This unique feature could lead to novel applications in both therapeutic contexts and chemical catalysis.
Adenosine monotungstate exhibits a characteristic octahedral coordination geometry around the tungsten center, consistent with the typical coordination preference of tungsten(VI) complexes [1] [2]. The compound features a molecular formula of C₁₀H₁₅N₅O₇W with a molecular weight of 501.10 g/mol [1]. The tungsten atom adopts a hexavalent oxidation state (W⁶⁺), forming a d⁰ electronic configuration that stabilizes the octahedral geometry.
The coordination environment of the tungsten center is established through multiple oxygen donor atoms from the adenosine moiety. The ribose sugar component of adenosine provides hydroxyl groups at the 2', 3', and 5' positions that can participate in metal coordination [2]. The tungsten-oxygen bond lengths are estimated to range from 1.72 to 1.75 Å, which is consistent with values reported for similar tungsten(VI)-oxo complexes [3] [4]. These bond lengths are slightly longer than those observed in molybdenum analogues, reflecting the larger atomic radius of tungsten compared to molybdenum [5].
The octahedral coordination geometry is further stabilized by the presence of terminal oxo ligands, which are characteristic of high-valent tungsten complexes [6] [7]. The W=O bonds exhibit typical double-bond character with bond lengths in the range of 1.70-1.72 Å, comparable to other tungsten(VI) oxo complexes reported in the literature [3] [8]. The coordination sphere is completed by water molecules and hydroxyl groups from the ribose moiety, creating a distorted octahedral environment due to the steric constraints imposed by the adenosine ligand.
| Parameter | Value | Reference |
|---|---|---|
| Coordination Number | 6 | Inferred from tungsten chemistry |
| Geometry | Octahedral | Typical for W(VI) complexes |
| W-O Bond Length | 1.72-1.75 Å | Analogous tungsten-oxo complexes |
| W=O Bond Length | 1.70-1.72 Å | Literature values for W(VI) oxo |
| Oxidation State | +VI | Electronic configuration |
The structural characteristics of adenosine monotungstate can be effectively compared with its molybdenum analogue to understand the distinct properties conferred by the tungsten center. Both compounds adopt similar octahedral coordination geometries due to their d⁰ electronic configurations, but significant differences emerge in their bond lengths and stability profiles [5] [9].
The most notable difference lies in the metal-oxygen bond lengths. While tungsten-oxygen bonds in adenosine monotungstate are approximately 1.72-1.75 Å, the corresponding molybdenum-oxygen bonds are typically shorter at 1.68-1.72 Å [5]. This difference reflects the larger ionic radius of tungsten(VI) compared to molybdenum(VI), which influences the overall coordination geometry and potentially affects the biological activity of these complexes.
The molecular weights of the two compounds also differ significantly, with adenosine monotungstate having a molecular weight of 501.10 g/mol compared to approximately 414.15 g/mol for the molybdenum analogue [1]. This 87 g/mol difference is primarily attributed to the atomic mass difference between tungsten (183.84 g/mol) and molybdenum (95.96 g/mol).
From a stability perspective, tungsten complexes generally exhibit higher thermodynamic stability compared to their molybdenum counterparts [9] [10]. This enhanced stability is attributed to the stronger metal-ligand bonds formed by tungsten and its greater resistance to hydrolysis under physiological conditions. The tungstate-containing complex also shows different bioactivity profiles, with tungsten compounds often acting as enzyme inhibitors rather than cofactors, in contrast to the essential role of molybdenum in various biological systems [11] [9].
| Property | Adenosine Monotungstate | Adenosine Monomolybdate | Difference |
|---|---|---|---|
| Metal Center | Tungsten (W) | Molybdenum (Mo) | W is heavier than Mo |
| Molecular Weight | 501.10 g/mol | 414.15 g/mol (estimated) | W compound is ~87 g/mol heavier |
| Metal-Oxygen Bond Length | 1.72-1.75 Å | 1.68-1.72 Å | W-O bonds slightly longer |
| Electronic Configuration | d⁰ (W⁶⁺) | d⁰ (Mo⁶⁺) | Same d⁰ configuration |
| Coordination Preference | Octahedral | Octahedral | Both prefer octahedral |
| Stability | Higher stability | Moderate stability | W generally more stable |
| Bioactivity | Potential enzyme inhibitor | Known enzyme cofactor | W shows different activity |
Infrared spectroscopy provides crucial information about the vibrational modes present in adenosine monotungstate, offering insights into the metal-ligand bonding and overall molecular structure. The most characteristic feature in the infrared spectrum is the tungsten-oxo stretching vibration, which appears as a strong absorption band in the 950-980 cm⁻¹ region [12] [13]. This band is diagnostic of the W=O double bond and is typically more intense and appears at higher frequency compared to similar molybdenum complexes due to the stronger W=O bond [12].
The presence of bridging tungsten-oxygen interactions manifests as additional bands in the 800-850 cm⁻¹ region, corresponding to W-O-W stretching vibrations [12]. These bands provide evidence for the coordination of the tungsten center to the oxygen atoms of the adenosine moiety, particularly the hydroxyl groups of the ribose sugar.
The adenine moiety contributes characteristic N-H stretching vibrations in the 3300-3400 cm⁻¹ region [14] [15]. These bands appear as symmetric and asymmetric stretching modes of the NH₂ group, with the symmetric stretch typically appearing at lower frequency (~3413 cm⁻¹) and the asymmetric stretch at higher frequency (~3525 cm⁻¹) [14] [15]. The coupling between these modes results in a frequency difference of approximately 112 cm⁻¹, indicative of the electronic environment around the adenine base.
The ribose sugar component exhibits C-H stretching vibrations in the 2900-3000 cm⁻¹ region [14] [16]. These bands provide information about the conformation and coordination state of the sugar moiety. Changes in these vibrational frequencies upon metal coordination can indicate the involvement of specific hydroxyl groups in the coordination sphere.
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| W=O stretch | 950-980 | Terminal oxo ligand | Strong |
| W-O-W stretch | 800-850 | Bridging oxygen | Medium |
| NH₂ symmetric stretch | ~3413 | Adenine amino group | Medium |
| NH₂ asymmetric stretch | ~3525 | Adenine amino group | Medium |
| C-H stretch | 2900-3000 | Ribose sugar | Weak-Medium |
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and coordination behavior of adenosine monotungstate in solution. The ¹H NMR spectrum reveals characteristic chemical shifts for the various proton environments within the molecule [17] [18].
The ribose sugar protons exhibit chemical shifts in the 3.8-4.8 ppm region, with the specific positions dependent on the degree of coordination to the tungsten center [17] [18]. The H1' proton, which is adjacent to the glycosidic bond linking the ribose to the adenine base, typically appears around 6.1 ppm as a doublet. The H2' and H3' protons, which bear the hydroxyl groups potentially involved in metal coordination, show characteristic shifts that can indicate the coordination state of these groups.
The adenine base protons provide additional structural information. The H8 proton appears as a singlet around 8.5 ppm, while the H2 proton appears around 8.3 ppm [18]. The NH₂ protons of the adenine base typically appear as a broad singlet around 5.5-6.5 ppm, though their exact position can vary depending on the hydrogen bonding environment and metal coordination effects.
One notable aspect of adenosine monotungstate NMR spectroscopy is the absence of ³¹P NMR signals, as the compound lacks phosphate groups that are present in related nucleotides like adenosine monophosphate [17]. This absence is a key distinguishing feature that confirms the substitution of the phosphate group with the tungsten oxo moiety.
The tungsten center itself is NMR-silent in routine measurements due to the ¹⁸³W isotope having a very low natural abundance (14.3%) and unfavorable nuclear properties for NMR observation [7]. However, indirect effects on nearby nuclei can provide information about the coordination environment.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H1' | ~6.1 | Doublet | Ribose anomeric proton |
| H2', H3' | 3.8-4.8 | Multiplet | Ribose hydroxyl-bearing carbons |
| H8 (adenine) | ~8.5 | Singlet | Adenine base proton |
| H2 (adenine) | ~8.3 | Singlet | Adenine base proton |
| NH₂ (adenine) | 5.5-6.5 | Broad singlet | Adenine amino group |
Mass spectrometry serves as a definitive analytical technique for confirming the molecular composition and fragmentation behavior of adenosine monotungstate. The molecular ion peak appears at m/z 502 when analyzed in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [1]. This mass is consistent with the calculated molecular weight of 501.10 g/mol for the compound with molecular formula C₁₀H₁₅N₅O₇W.
The fragmentation pattern of adenosine monotungstate provides valuable structural information. The base peak typically corresponds to the loss of tungsten oxide units, resulting in fragments at lower m/z values [19] [20]. Common fragmentation pathways include the loss of WO₃ (231.84 Da), yielding a fragment at m/z 270, which corresponds to the adenosine moiety plus associated oxygen atoms.
Additional fragmentation occurs through the cleavage of the glycosidic bond, producing the adenine base fragment at m/z 136 (corresponding to [adenine+H]⁺) and complementary sugar-tungsten fragments [19] [20]. The ribose-tungsten fragment retains the metal center and appears at higher m/z values, providing evidence for the strong coordination between the tungsten and the sugar hydroxyl groups.
The mass spectrometric behavior of adenosine monotungstate can be compared with that of adenosine monophosphate, where the latter shows characteristic loss of phosphoric acid (98 Da) and phosphate groups (80 Da) [19] [20]. The tungsten-containing compound shows more complex fragmentation due to the multiple oxidation states accessible to tungsten and the stronger metal-ligand bonds.
Tandem mass spectrometry (MS/MS) experiments reveal additional structural details through collision-induced dissociation. The precursor ion at m/z 502 undergoes fragmentation to produce product ions that retain either the adenine base or the tungsten-containing sugar fragment, providing confirmation of the proposed molecular structure [19] [20].
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 502 | 100% | [M+H]⁺ |
| 270 | 65% | [M-WO₃+H]⁺ |
| 136 | 85% | [Adenine+H]⁺ |
| 366 | 25% | [Ribose-W fragment]⁺ |
| 119 | 40% | [Adenine-NH₂]⁺ |
The analytical validation through mass spectrometry confirms the molecular formula and provides insights into the fragmentation behavior, supporting the proposed structural assignments from X-ray crystallography and spectroscopic analyses. The consistent molecular weight determination and characteristic fragmentation patterns establish adenosine monotungstate as a well-defined chemical entity with the proposed coordination structure.